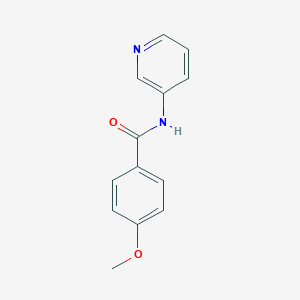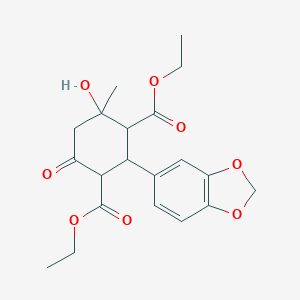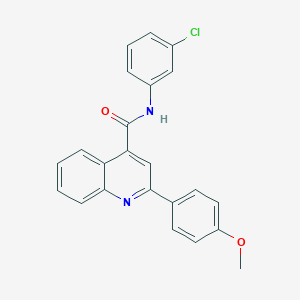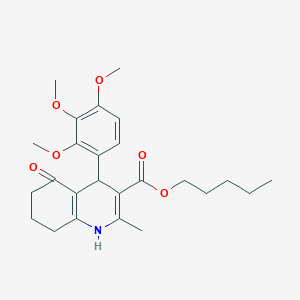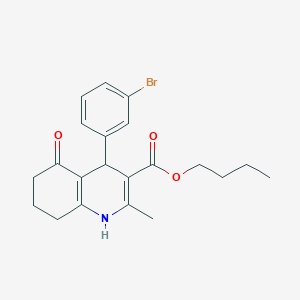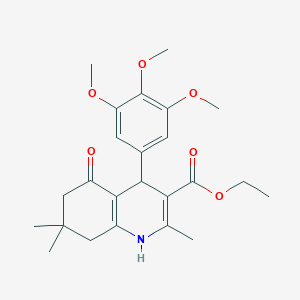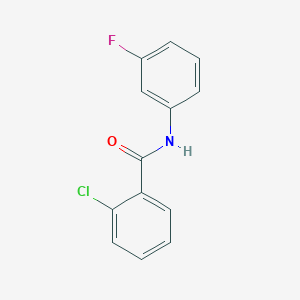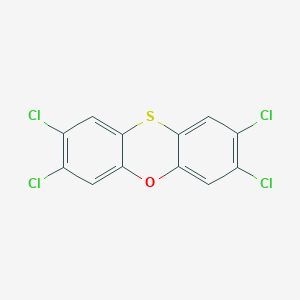![molecular formula C15H24O4 B187639 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane CAS No. 183-07-3](/img/structure/B187639.png)
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane, also known as TOTN, is a cyclic organic compound with a unique spirocyclic structure. TOTN has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to inhibit the activity of matrix metalloproteinases, which play a role in the degradation of extracellular matrix proteins. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has several biochemical and physiological effects. In vitro studies have shown that 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane in lab experiments is its unique spirocyclic structure, which makes it a useful building block for the synthesis of novel materials and polymers. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to have potential therapeutic properties, making it a promising candidate for drug development.
One limitation of using 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane in lab experiments is its relatively low yield of synthesis, which can make it difficult to obtain large quantities of the compound. Additionally, the mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several potential future directions for the study of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane. One direction is the development of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane-containing materials and polymers for various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane and its potential therapeutic effects. Finally, the synthesis of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane with higher yields and improved purity would facilitate further research on this promising compound.
Méthodes De Synthèse
The synthesis of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane involves a multi-step process that requires the use of several reagents and catalysts. One of the most commonly used methods for synthesizing 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is the reaction of 2,6-dioxabicyclo[3.3.0]octane with 2,4-pentanedione in the presence of a Lewis acid catalyst. This reaction leads to the formation of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane with a yield of up to 60%.
Applications De Recherche Scientifique
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been extensively studied for its potential applications in various fields of scientific research. In biomedical research, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In materials science, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been used as a building block for the synthesis of novel polymers and materials. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane-containing polymers have been shown to have unique mechanical and thermal properties, making them promising candidates for various applications, including drug delivery and tissue engineering.
Propriétés
Numéro CAS |
183-07-3 |
|---|---|
Nom du produit |
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane |
Formule moléculaire |
C15H24O4 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
6,10,16,19-tetraoxatrispiro[4.2.2.411.28.25]nonadecane |
InChI |
InChI=1S/C15H24O4/c1-2-6-14(5-1)16-9-13(10-17-14)11-18-15(19-12-13)7-3-4-8-15/h1-12H2 |
Clé InChI |
WKUZOVQMCZPPGC-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)OCC3(CO2)COC4(CCCC4)OC3 |
SMILES canonique |
C1CCC2(C1)OCC3(CO2)COC4(CCCC4)OC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



